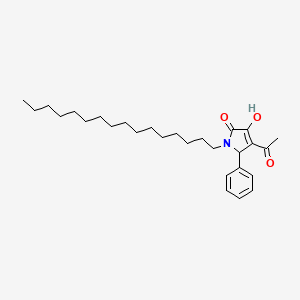
4-acetyl-1-hexadecyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidones. This compound is characterized by its unique structure, which includes an acetyl group, a hexadecyl chain, a hydroxy group, and a phenyl ring attached to a dihydropyrrolone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolone core, followed by the introduction of the acetyl, hexadecyl, hydroxy, and phenyl groups through various chemical reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyl group can produce an alcohol.
Scientific Research Applications
4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other pyrrolidone derivatives, such as:
Uniqueness
The uniqueness of 4-ACETYL-1-HEXADECYL-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C28H43NO3 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-acetyl-1-hexadecyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-26(24-20-17-16-18-21-24)25(23(2)30)27(31)28(29)32/h16-18,20-21,26,31H,3-15,19,22H2,1-2H3 |
InChI Key |
ZVXXFMFDGXVLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11514918.png)
![2,6-difluoro-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B11514920.png)
![3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea](/img/structure/B11514927.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11514929.png)
![1-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11514934.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-iodophenoxy)acetamide](/img/structure/B11514942.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(Z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B11514943.png)
![8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514944.png)
![4-fluoro-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide](/img/structure/B11514961.png)

![N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11514963.png)
![6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11514970.png)
![1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B11514973.png)
![Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11514978.png)
